molecular formula C21H16Na2O13S B136391 disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate CAS No. 1041134-19-3

disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate

Cat. No. B136391
M. Wt: 554.4 g/mol
InChI Key: VHQPHYREJFCKGH-DSGPYVBMSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate, also known as Disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate, is a useful research compound. Its molecular formula is C21H16Na2O13S and its molecular weight is 554.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Disodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate has been studied in various synthesis processes. For instance, M. Imanishi et al. (1986) described the synthesis of a related compound, highlighting the intricacies involved in creating complex chemical structures like this one (Imanishi, Tomimoto, Watanabe, & Hayashi, 1986).

Biological Activities

Studies have shown that compounds structurally similar to this disodium salt exhibit significant biological activities. For example, A. Behrami and F. Dobroshi (2019) reported on the antibacterial activity of synthesized compounds, demonstrating their potential use in combating bacterial infections (Behrami & Dobroshi, 2019). Moreover, studies like those by A. Hussein et al. (2005) have investigated the cytotoxic activities of similar compounds against human cancer cell lines, suggesting their potential in cancer therapy (Hussein, Barberena, Correa, Coley, Solis, & Gupta, 2005).

Antimicrobial Properties

Research on compounds with structural similarities to this disodium salt has also revealed their antimicrobial properties. A study by J. Safaei-Ghomi et al. (2017) detailed the synthesis of compounds with notable antimicrobial activity, highlighting the potential of these types of compounds in developing new antimicrobial agents (Safaei-Ghomi, Enayat-Mehri, & Eshteghal, 2017).

Antiviral Activity

The antiviral activity of structurally related compounds has been evaluated, as seen in studies like that of M. Comin et al. (1999), which synthesized and characterized sulfated steroids for their potential in inhibiting viral replication (Comin, Maier, Roccatagliata, Pujol, & Damonte, 1999).

properties

IUPAC Name

disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O13S.2Na/c22-15-12-6-5-11(32-21-18(25)16(23)17(24)19(33-21)20(26)27)7-14(12)31-8-13(15)9-1-3-10(4-2-9)34-35(28,29)30;;/h1-8,16-19,21,23-25H,(H,26,27)(H,28,29,30);;/q;2*+1/p-2/t16-,17-,18+,19-,21+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQPHYREJFCKGH-DSGPYVBMSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Na2O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635300
Record name Disodium 4-[7-(beta-D-glucopyranuronosyloxy)-4-oxo-4H-1-benzopyran-3-yl]phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate

CAS RN

1041134-19-3
Record name Disodium 4-[7-(beta-D-glucopyranuronosyloxy)-4-oxo-4H-1-benzopyran-3-yl]phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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